
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound belonging to the quinolinone family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) and tricyclohexylphosphine as catalysts, with arylboronic acids as reactants . The reaction conditions typically involve refluxing in dimethoxyethane or methanol .
Industrial Production Methods
the Suzuki–Miyaura cross-coupling reaction remains a viable method for large-scale synthesis due to its efficiency and high yield .
化学反応の分析
Types of Reactions
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinolin-4-one derivatives.
Common Reagents and Conditions
Substitution Reactions: Arylboronic acids in the presence of palladium catalysts.
Oxidation Reactions: Thallium(III) p-tolylsulfonate in dimethoxyethane or molecular iodine in methanol.
Major Products Formed
Substitution Reactions: 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones.
Oxidation Reactions: 2,6,8-triarylquinolin-4(1H)-ones and 2,6,8-triaryl-4-methoxyquinoline derivatives.
科学的研究の応用
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a substrate in cross-coupling reactions to synthesize various derivatives.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to undergo various chemical transformations. These transformations can lead to the formation of biologically active compounds that interact with specific molecular targets .
類似化合物との比較
Similar Compounds
- 7-amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one .
- 6,8-dichloro-1,2,3,4-tetrahydroquinolin-4-one .
Uniqueness
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific bromine substitutions at the 6 and 8 positions. This substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
特性
分子式 |
C9H7Br2NO |
|---|---|
分子量 |
304.97 g/mol |
IUPAC名 |
6,8-dibromo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |
InChIキー |
LYIXXDLPTHHPCI-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1=O)C=C(C=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


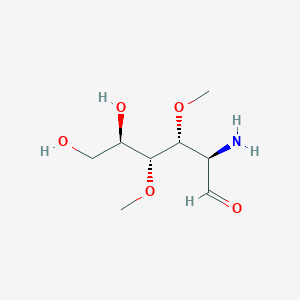
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
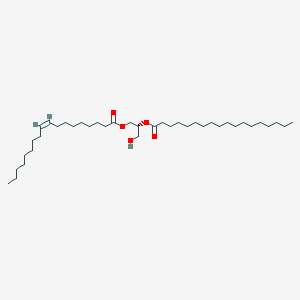

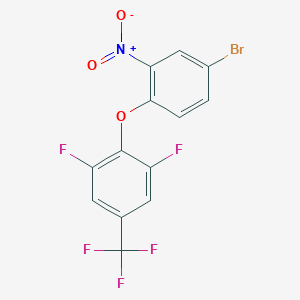
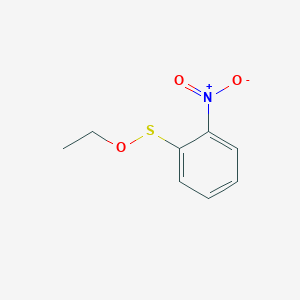

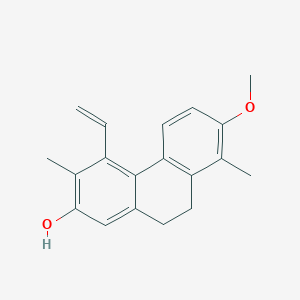

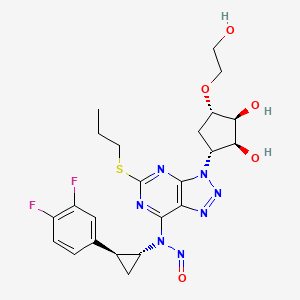

![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)

